molecular formula C17H16Cl2N2O2 B11707013 2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide

Katalognummer: B11707013
Molekulargewicht: 351.2 g/mol
InChI-Schlüssel: CVFJQVBHKFRIFG-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dichlorophenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dichlorophenoxy group and a phenylpropan-2-ylidene group attached to an acetohydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone, such as acetophenone, under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in an organic solvent like ethanol or methanol, with the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazides.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced hydrazides and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichlorophenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For instance, its herbicidal activity is attributed to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound may also induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacks the hydrazide group.

    2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with a similar dichlorophenoxy group but different side chains.

    N’-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide: A compound with a similar hydrazide backbone but different substituents.

Uniqueness

2-(2,4-Dichlorophenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide is unique due to the combination of its dichlorophenoxy and phenylpropan-2-ylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of efficacy and specificity.

Eigenschaften

Molekularformel

C17H16Cl2N2O2

Molekulargewicht

351.2 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N-[(E)-1-phenylpropan-2-ylideneamino]acetamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-12(9-13-5-3-2-4-6-13)20-21-17(22)11-23-16-8-7-14(18)10-15(16)19/h2-8,10H,9,11H2,1H3,(H,21,22)/b20-12+

InChI-Schlüssel

CVFJQVBHKFRIFG-UDWIEESQSA-N

Isomerische SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/CC2=CC=CC=C2

Kanonische SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.